D-Xylose-5-C-d2 D-Xylose-5-C-d2
Brand Name: Vulcanchem
CAS No.:
VCID: VC0206379
InChI:
SMILES:
Molecular Formula: C₅H₉DO₅
Molecular Weight: 151.14

D-Xylose-5-C-d2

CAS No.:

Cat. No.: VC0206379

Molecular Formula: C₅H₉DO₅

Molecular Weight: 151.14

* For research use only. Not for human or veterinary use.

D-Xylose-5-C-d2 -

Specification

Molecular Formula C₅H₉DO₅
Molecular Weight 151.14

Introduction

Chemical Structure and Properties

D-Xylose-5-C-d2 is a modified form of D-xylose (wood sugar) where two hydrogen atoms at the C-5 position have been replaced with deuterium atoms. This strategic labeling creates a compound with distinctive properties while maintaining the core functionality of D-xylose.

ParameterValue
Chemical NameD-Xylose-5-C-d2
CAS NumberNot Assigned
Molecular FormulaC₅H₈DO₅
Molecular Weight151.14 g/mol
Physical DescriptionPowder
SolubilitySoluble in Chloroform, Dichloromethane, DMSO
Storage Conditions2-8°C, Protected from air and light
Purity98%

Comparison with D-Xylose

To appreciate the significance of D-Xylose-5-C-d2, it's important to understand the properties and functions of the parent compound D-xylose.

D-Xylose (C₅H₁₀O₅) is a naturally occurring monosaccharide of the aldopentose type, consisting of five carbon atoms and an aldehyde functional group . It's commonly known as wood sugar and is primarily found in hemicellulose as xylan. In nature, D-xylose occurs mainly in polysaccharide forms such as xylan, arabinoxylan, glucuronoarabinoxylan, xyloglucan, and xylogalacturonan .

The deuterium-labeled analog maintains the chemical behavior of D-xylose while providing a traceable form that can be distinguished through various analytical techniques. The key differences include:

PropertyD-XyloseD-Xylose-5-C-d2
Molecular FormulaC₅H₁₀O₅C₅H₈DO₅
Molecular Weight150.13 g/mol151.14 g/mol
NMR SpectrumStandard pentose profileDistinctive deuterium signals
ApplicationsMetabolic studies, malabsorption testsTracer studies, metabolic imaging

The subtle but significant difference between these compounds makes D-Xylose-5-C-d2 valuable for specialized research applications.

Applications in Research and Diagnostics

Tracer Studies and Metabolic Pathways

D-Xylose-5-C-d2 serves as an important labeled analog for studying D-xylose metabolism in various biological systems. The deuterium labeling at the C-5 position allows researchers to track the metabolic fate of xylose through complex biochemical pathways.

This compound is particularly useful in studies investigating:

  • D-xylose fermentation pathways in yeasts

  • Enzymatic transformations of pentose sugars

  • Malabsorption processes in the gastrointestinal tract

  • Xylose utilization in microbial systems

The application of D-Xylose-5-C-d2 in diagnostic malabsorption tests represents an extension of traditional D-xylose absorption tests, which have been used to diagnose conditions affecting the proximal small intestine . The deuterium labeling provides additional analytical benefits for accurate tracking.

Neutron Crystallography and Structural Studies

Deuterium-labeled compounds like D-Xylose-5-C-d2 play a crucial role in neutron crystallography studies. The neutron scattering properties of deuterium differ significantly from hydrogen, making deuterated compounds invaluable for determining hydrogen positions in complex biomolecular structures .

For enzymes involved in xylose metabolism, such as D-xylose isomerase, deuterium-labeled substrates can provide critical insights into reaction mechanisms. The unique properties of neutron crystallography allow for the direct visualization of hydrogen/deuterium atoms, which is often difficult with X-ray crystallography alone .

Synthesis and Production

Synthetic approaches might include:

  • Chemical modification of D-xylose with selective deuteration at the C-5 position

  • Enzymatic conversion using specifically engineered biocatalysts

  • Total synthesis approaches that incorporate deuterium atoms at specific positions

The high cost of D-Xylose-5-C-d2 ($150.00 for 10mg, $1200.00 for 100mg) reflects the specialized synthesis procedures required to produce this compound with high purity and specific deuterium labeling.

Analytical Methods for Detection and Quantification

Several analytical techniques are suitable for the detection and quantification of D-Xylose-5-C-d2:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is particularly valuable for deuterium-labeled compounds. ²H NMR can directly detect the deuterium atoms in D-Xylose-5-C-d2, providing information about their chemical environment and dynamics. The use of internal standards like deuterated DMF (DMF-d7) can facilitate quantitative measurements .

Mass Spectrometry

Mass spectrometry techniques can distinguish D-Xylose-5-C-d2 from non-labeled D-xylose based on the mass difference introduced by the deuterium atoms. This makes it possible to track the compound in complex biological matrices.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS can be used to study interactions between D-Xylose-5-C-d2 and proteins, providing insights into binding mechanisms and conformational changes .

Future Research Directions

The unique properties of D-Xylose-5-C-d2 suggest several promising avenues for future research:

Enhanced Diagnostic Applications

Building on the established D-xylose absorption test , D-Xylose-5-C-d2 could enable more sensitive and specific diagnostic procedures for gastrointestinal disorders, potentially revitalizing this approach which has been largely superseded by antibody tests.

Sustainable Materials Development

Recent research has demonstrated the potential of D-xylose derivatives in producing sustainable materials such as polycarbonates from CO₂ . D-Xylose-5-C-d2 could serve as a valuable tool in tracking the transformation pathways involved in these sustainable synthesis approaches.

Advanced Metabolic Imaging

As deuterium metabolic imaging techniques continue to advance, D-Xylose-5-C-d2 may find applications in non-invasive imaging of xylose metabolism in various clinical and research contexts, similar to what has been achieved with other deuterium-labeled sugars .

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